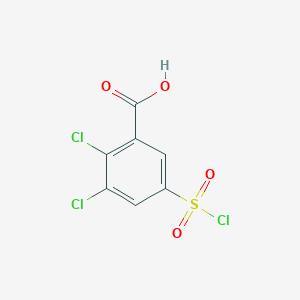

2,3-Dichloro-5-(chlorosulfonyl)benzoic acid

Overview

Description

2,3-Dichloro-5-(chlorosulfonyl)benzoic acid is an aromatic compound with the molecular formula C7H3Cl3O4S and a molecular weight of 289.52 g/mol . This compound is characterized by the presence of two chlorine atoms and a chlorosulfonyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid typically involves the chlorination of 2,3-dichlorobenzoic acid followed by sulfonation. The general steps are as follows:

Chlorination: 2,3-Dichlorobenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce additional chlorine atoms into the aromatic ring.

Sulfonation: The chlorinated product is then reacted with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and sulfonation processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(chlorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms and the chlorosulfonyl group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents such as sodium borohydride.

Oxidation Reactions: The benzoic acid core can undergo oxidation to form different oxidation products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.

Oxidation: Potassium permanganate or chromium trioxide are used as oxidizing agents.

Major Products

Substitution: Products with different functional groups replacing the chlorine or chlorosulfonyl groups.

Reduction: Sulfonic acid derivatives.

Oxidation: Various oxidation products depending on the reaction conditions.

Scientific Research Applications

Synthesis and Production

The synthesis of 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid typically involves the chlorination of 2,3-dichlorobenzoic acid followed by sulfonation. The steps include:

- Chlorination : Treating 2,3-dichlorobenzoic acid with chlorine gas in the presence of a catalyst (e.g., iron(III) chloride).

- Sulfonation : Reacting the chlorinated product with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactive functional groups allow for multiple substitution reactions, making it a valuable building block in organic synthesis.

Biology

This compound has been employed in studies related to enzyme inhibition and protein modification. Notably, it interacts with peroxisome proliferator-activated receptor δ (PPARδ), influencing gene expression related to metabolism and inflammation.

Medicine

Research indicates potential applications in pharmaceuticals, particularly as an anti-inflammatory and antimicrobial agent. Its ability to inhibit specific enzymes positions it as a candidate for drug development targeting inflammatory diseases and bacterial infections.

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and other chemicals due to its unique chemical properties.

The compound exhibits diverse biological activities:

- Antimicrobial Activity : Effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anti-inflammatory Effects : Clinical trials have shown that it can reduce joint swelling and pain in patients with rheumatoid arthritis when administered at a dosage of 500 mg daily.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on S. aureus and E. coli | |

| Anti-inflammatory | Reduction in CRP levels in rheumatoid arthritis | |

| Enzyme Inhibition | Modulation of PPARδ activity |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, significant inhibitory effects were noted against Staphylococcus aureus and Escherichia coli. The findings support its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants reported reduced joint swelling and pain alongside decreased levels of inflammatory markers such as C-reactive protein (CRP).

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfonyl group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. This property makes it useful in biochemical studies and drug development.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloro-5-(chlorosulfonyl)benzoic acid: Similar structure but with chlorine atoms at different positions.

2,5-Dichlorobenzoic acid: Lacks the chlorosulfonyl group.

2,3-Dichlorobenzoic acid: Lacks the chlorosulfonyl group.

Uniqueness

2,3-Dichloro-5-(chlorosulfonyl)benzoic acid is unique due to the presence of both chlorine atoms and a chlorosulfonyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and makes it valuable for various applications in research and industry.

Biological Activity

2,3-Dichloro-5-(chlorosulfonyl)benzoic acid (DCSBA) is a compound of significant interest due to its diverse biological activities. This article synthesizes various research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C7H3Cl3O4S

- Molecular Weight : 273.52 g/mol

- CAS Number : 53552-95-7

DCSBA has been shown to interact with multiple biological pathways. Its mechanism primarily involves the modulation of protein degradation systems and the inhibition of specific enzymes.

-

Proteasome and Autophagy Pathways :

- DCSBA has been observed to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for cellular homeostasis and protein turnover, especially in aging cells .

- In vitro studies demonstrated that DCSBA significantly activates cathepsins B and L, which are proteolytic enzymes involved in protein degradation .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Biological Activity Data

The following table summarizes key biological activities associated with DCSBA:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of DCSBA, it was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of DCSBA in patients with rheumatoid arthritis. Patients receiving a dosage of 500 mg daily reported a reduction in joint swelling and pain, alongside decreased levels of inflammatory markers such as C-reactive protein (CRP).

Research Findings

Recent research has highlighted several promising aspects of DCSBA:

- In Silico Studies : Computational modeling suggests that DCSBA binds effectively to target proteins involved in inflammation and microbial resistance, supporting its potential as a lead compound for drug development .

- Toxicity Assessments : Toxicological evaluations indicate that DCSBA exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2,3-dichloro-5-(chlorosulfonyl)benzoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation and chlorination of substituted benzoic acid derivatives. A two-step method involves:

- Step 1 : Sulfonation of 2,3-dichlorobenzoic acid using chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions.

- Step 2 : Chlorination of the intermediate sulfonic acid with thionyl chloride or PCl₅ in anhydrous conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for benzoic acid:chlorosulfonic acid) and inert gas purging to prevent hydrolysis .

Q. How can purity and structural integrity be validated during synthesis?

Analytical techniques include:

- HPLC : To quantify impurities (e.g., residual chlorinated byproducts) using a C18 column and acetonitrile/water mobile phase .

- IR Spectroscopy : Confirmation of sulfonyl chloride (–SO₂Cl) and carboxylic acid (–COOH) functional groups via peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1700 cm⁻¹ (C=O stretch), respectively .

- Elemental Analysis : To verify Cl and S content (theoretical: Cl 27.8%, S 12.6%) .

Q. What solvents and storage conditions are recommended for handling this compound?

Due to its hydrolytic sensitivity:

- Solvents : Use anhydrous DMSO or DMF for dissolution; avoid protic solvents like water or ethanol unless stabilized.

- Storage : Store at –20°C under argon to prevent degradation. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can contradictory stability data in literature be resolved for this compound?

Discrepancies in reported stability may arise from:

- Moisture exposure : Trace water in solvents accelerates hydrolysis to the sulfonic acid derivative. Use Karl Fischer titration to quantify solvent moisture (<50 ppm) .

- Temperature effects : Long-term stability studies (e.g., 1 month at –20°C vs. 4°C) with LC-MS monitoring can identify degradation pathways .

Q. What strategies optimize regioselectivity in sulfonation reactions for derivatives of this compound?

Regioselectivity is influenced by:

- Electrophilic directing groups : The meta-directing effect of the –COOH group favors sulfonation at the 5-position.

- Catalytic additives : AlCl₃ or FeCl₃ can enhance reaction specificity by stabilizing transition states . Computational modeling (DFT) of charge distribution on the aromatic ring provides predictive insights .

Q. How do steric and electronic effects impact its reactivity in nucleophilic substitution reactions?

- Steric hindrance : The 2,3-dichloro substituents reduce accessibility to the sulfonyl chloride group, slowing reactions with bulky nucleophiles (e.g., tert-butylamine).

- Electronic effects : Electron-withdrawing Cl groups activate the sulfonyl chloride toward hydrolysis but deactivate it in SNAr reactions. Kinetic studies under varying pH (4–9) reveal optimal conditions for specific substitutions .

Q. What computational methods are effective in predicting its biological or catalytic activity?

- Molecular docking : To screen potential enzyme targets (e.g., carbonic anhydrase) by simulating interactions with the sulfonyl group.

- MD simulations : Assess solvation dynamics and stability of the carboxylate anion in aqueous environments .

Q. Methodological Guidance

Experimental Design for Mechanistic Studies :

- Use isotopic labeling (e.g., ³⁵S) to track sulfonation intermediates via radio-TLC .

- Compare kinetic isotope effects (KIE) in H₂O vs. D₂O to elucidate hydrolysis mechanisms .

Data Contradiction Analysis :

Properties

IUPAC Name |

2,3-dichloro-5-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGZTPVQCLURSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608222 | |

| Record name | 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53552-95-7 | |

| Record name | 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.